molecular formula C20H23N3O5S B1235262 Ethyl 5-acetyl-2-({[2-(2-ethoxybenzylidene)hydrazino]carbonyl}amino)-4-methylthiophene-3-carboxylate

Ethyl 5-acetyl-2-({[2-(2-ethoxybenzylidene)hydrazino]carbonyl}amino)-4-methylthiophene-3-carboxylate

Cat. No. B1235262
M. Wt: 417.5 g/mol
InChI Key: VJOLUBNNOFXLMP-SRZZPIQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-acetyl-2-[[[2-[(2-ethoxyphenyl)methylidene]hydrazinyl]-oxomethyl]amino]-4-methyl-3-thiophenecarboxylic acid ethyl ester is a thiophenecarboxylic acid.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Process and Characterization : Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate was synthesized using acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine. Its structure was characterized through elementary analysis and MHz spectrometry. This compound exhibits novel fluorescence properties, indicating potential in fluorescence studies and applications (Guo Pusheng, 2009).

  • Reactions with Other Compounds : Various reactions have been studied involving ethyl 5-amino-1-benzylimidazole-4-carboxylate and related compounds, showing diverse outcomes including the formation of different derivatives. This suggests a broad scope for chemical experimentation and the potential synthesis of novel compounds (G. Mackenzie et al., 1988).

  • Transformation into Pyridone and Pyridazinone Derivatives : Treatment of ethyl 5-acetyl-2-amino-4-methyl-thiophene-3-carboxylate with potassium hydroxide and other chemicals leads to the transformation into pyridone and pyridazinone derivatives. These transformations indicate the compound's utility in synthesizing a variety of heterocyclic compounds (K. Gewald et al., 1988).

Applications in Other Fields

  • Potential Anticonvulsant Properties : A study conducted on derivatives of Ethylenedioxythiophene, which are structurally similar to ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, indicated potential anticonvulsant properties. This suggests the possibility of similar compounds having applications in medical research, particularly in neurology (Ravi Kulandasamy et al., 2010).

  • Use in Dyeing Polyester Fibers : Compounds related to ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate have been used in the synthesis of monoazo disperse dyes, displaying good fastness properties on polyester fabric. This indicates its potential use in the textile industry, particularly in dyeing processes (O. Iyun et al., 2015).

  • Metal Complexation in Dyes : The complexation of similar disperse dyes with metals such as copper, cobalt, and zinc, and their application on fabrics, was studied. This research suggests potential applications in fabric coloring and textile manufacturing (Isaac Oluwatobi Abolude et al., 2021).

properties

Product Name

Ethyl 5-acetyl-2-({[2-(2-ethoxybenzylidene)hydrazino]carbonyl}amino)-4-methylthiophene-3-carboxylate

Molecular Formula

C20H23N3O5S

Molecular Weight

417.5 g/mol

IUPAC Name

ethyl 5-acetyl-2-[[(E)-(2-ethoxyphenyl)methylideneamino]carbamoylamino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C20H23N3O5S/c1-5-27-15-10-8-7-9-14(15)11-21-23-20(26)22-18-16(19(25)28-6-2)12(3)17(29-18)13(4)24/h7-11H,5-6H2,1-4H3,(H2,22,23,26)/b21-11+

InChI Key

VJOLUBNNOFXLMP-SRZZPIQSSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC(=O)NC2=C(C(=C(S2)C(=O)C)C)C(=O)OCC

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=O)NC2=C(C(=C(S2)C(=O)C)C)C(=O)OCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-acetyl-2-({[2-(2-ethoxybenzylidene)hydrazino]carbonyl}amino)-4-methylthiophene-3-carboxylate
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Ethyl 5-acetyl-2-({[2-(2-ethoxybenzylidene)hydrazino]carbonyl}amino)-4-methylthiophene-3-carboxylate
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Ethyl 5-acetyl-2-({[2-(2-ethoxybenzylidene)hydrazino]carbonyl}amino)-4-methylthiophene-3-carboxylate
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Ethyl 5-acetyl-2-({[2-(2-ethoxybenzylidene)hydrazino]carbonyl}amino)-4-methylthiophene-3-carboxylate
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Ethyl 5-acetyl-2-({[2-(2-ethoxybenzylidene)hydrazino]carbonyl}amino)-4-methylthiophene-3-carboxylate
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Ethyl 5-acetyl-2-({[2-(2-ethoxybenzylidene)hydrazino]carbonyl}amino)-4-methylthiophene-3-carboxylate

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